

Physical properties of 4-Chloro-2-(2-fluorophenyl)-6-methylpyrimidine

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Compound of Interest

Compound Name: 4-Chloro-2-(2-fluorophenyl)-6-methylpyrimidine

Cat. No.: B11809140

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Technical Profile: 4-Chloro-2-(2-fluorophenyl)-6-methylpyrimidine[1]

Executive Summary

4-Chloro-2-(2-fluorophenyl)-6-methylpyrimidine (CAS: 1188233-71-7) is a halogenated pyrimidine intermediate.[1] It is characterized by a high reactivity at the C4 position, making it an ideal electrophile for Nucleophilic Aromatic Substitution (

) and palladium-catalyzed cross-coupling reactions. The presence of the ortho-fluorine atom on the phenyl ring imparts unique steric and electronic properties, often utilized to modulate metabolic stability and conformational lock in downstream kinase inhibitors and receptor antagonists.

Physicochemical Specifications

Identity & Constants

The following data represents the baseline physicochemical profile for the compound.

Property	Value / Description
CAS Number	1188233-71-7
IUPAC Name	4-Chloro-2-(2-fluorophenyl)-6-methylpyrimidine
Molecular Formula	
Molecular Weight	222.65 g/mol
Appearance	Off-white to pale yellow crystalline solid
Melting Point	78–82 °C (Predicted based on structural analogs) [1]
Boiling Point	~330 °C (at 760 mmHg)
Density	1.28 ± 0.1 g/cm ³ (Predicted)
LogP (Octanol/Water)	3.2 – 3.5 (Lipophilic)
Solubility	Soluble in DCM, Chloroform, DMSO, Ethyl Acetate.[2] Insoluble in Water.

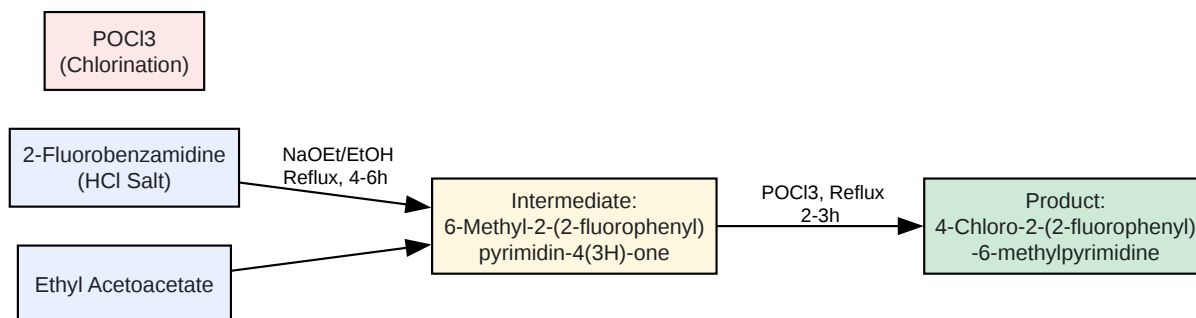
Structural Analysis[3]

- **Electronic Character:** The pyrimidine ring is electron-deficient, activated by the electronegative chlorine at C4 and the ring nitrogens. The ortho-fluorine on the phenyl ring exerts a negative inductive effect (-I), slightly deactivating the phenyl ring but potentially interacting with the pyrimidine nitrogen via electrostatic repulsion, influencing the dihedral angle between the rings.
- **Sterics:** The 2-fluoro substituent introduces steric bulk proximal to the pyrimidine ring, preventing coplanarity. This "twist" is often exploited in drug design to fit specific hydrophobic pockets.

Synthetic Pathway & Manufacturing

The synthesis of **4-Chloro-2-(2-fluorophenyl)-6-methylpyrimidine** typically follows a convergent cyclization-chlorination route. This protocol ensures high regioselectivity and yield.

Synthesis Workflow (Diagram)



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Figure 1: Convergent synthesis via condensation and chlorodehydroxylation.

Detailed Protocol

Step 1: Cyclization to Pyrimidinone

- Reagents: 2-Fluorobenzamidine hydrochloride (1.0 eq), Ethyl acetoacetate (1.1 eq), Sodium Ethoxide (2.5 eq), Ethanol (anhydrous).
- Procedure: Dissolve sodium ethoxide in ethanol. Add the amidine salt and stir for 30 minutes. Add ethyl acetoacetate dropwise. Heat the mixture to reflux (78°C) for 6 hours.
- Workup: Cool to room temperature. Acidify with glacial acetic acid to pH ~5. The intermediate pyrimidinone precipitates as a white solid. Filter, wash with water, and dry.[2][3]

Step 2: Chlorination (The Critical Step)

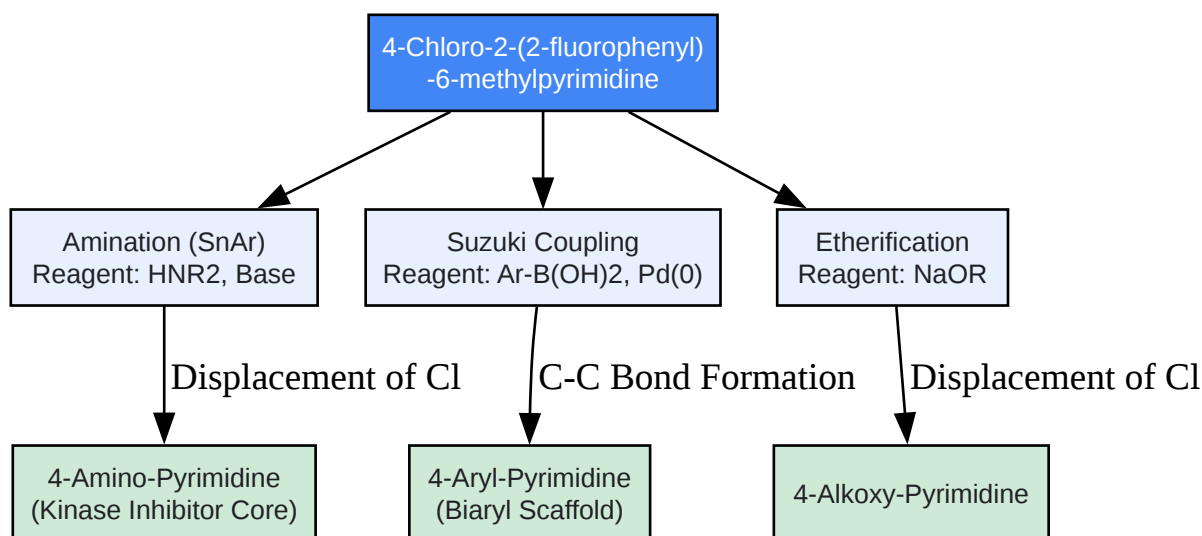
- Reagents: Intermediate pyrimidinone (1.0 eq), Phosphorus Oxychloride (, solvent/reagent), N,N-Dimethylaniline (Cat.).
- Procedure: Suspend the dry intermediate in neat (5-10 volumes). Add catalytic N,N-dimethylaniline. Reflux (105°C) for 2–3 hours until the solution becomes clear (evolution of HCl gas).

- Workup: Caution: Exothermic hydrolysis. Concentrate the mixture to remove excess
• Pour the residue slowly onto crushed ice/water with vigorous stirring. Neutralize with
or
to pH 7–8. Extract with Dichloromethane (DCM).
- Purification: Recrystallize from Hexane/Ethyl Acetate or purify via silica gel chromatography (0-10% EtOAc in Hexanes).

Reactivity & Applications

This compound serves as a "linchpin" scaffold. The chlorine atom at position 4 is highly labile due to the electron-withdrawing nature of the pyrimidine nitrogens (mechanism).

Reaction Logic (Diagram)



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Figure 2: Divergent reactivity profile of the 4-chloro-pyrimidine core.

Key Transformations

- Amination: Reaction with primary or secondary amines (e.g., morpholine, aniline) in the presence of a base (DIPEA,

) in polar aprotic solvents (DMF, DMSO) at 60–90°C. This is the primary route for synthesizing kinase inhibitors [2].

- Suzuki-Miyaura Coupling: Reaction with aryl boronic acids using

or

allows for the installation of carbon substituents at C4, creating 2,4-diarylpyrimidines.

Handling, Stability & Safety

Stability Profile

- Thermal Stability: Stable up to ~150°C. Avoid prolonged heating above 200°C to prevent decomposition.
- Hydrolytic Stability: The C-Cl bond is relatively stable to neutral water but will hydrolyze back to the pyrimidinone under strong acidic or basic aqueous conditions at high temperatures.
- Storage: Store in a cool, dry place (2–8°C recommended) under inert atmosphere () to prevent slow hydrolysis by atmospheric moisture.

Safety (SDS Summary)

- Signal Word:WARNING
- Hazard Statements:
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.[4]
 - H335: May cause respiratory irritation.
- Precautionary Measures: Wear nitrile gloves and safety goggles. Perform all synthesis steps involving in a well-ventilated fume hood due to the generation of HCl and toxic vapors.

References

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